
Enloplatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enloplatin is a platinum-based antineoplastic agent, primarily investigated for its potential in treating platinum-refractory ovarian cancer . It is a water-soluble compound and is known for its minimal activity in certain cancer types, such as ovarian cancer . This compound is a coordination complex of platinum with two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Enloplatin is synthesized through the coordination of platinum with its ligands. The process involves the reaction of platinum salts with the appropriate ligands under controlled conditions. The ligands used are a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale coordination chemistry techniques. These methods ensure the purity and consistency of the compound, which is crucial for its application in medical treatments .
Analyse Chemischer Reaktionen
Reaktionstypen: Enloplatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Wobei Liganden im Koordinationskomplex durch andere Liganden ersetzt werden können.
Oxidations- und Reduktionsreaktionen: Beinhaltet Veränderungen des Oxidationszustands des Platinzentrums.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beziehen typischerweise Nukleophile ein, die bestehende Liganden im Komplex ersetzen können.
Oxidations- und Reduktionsreaktionen: Erfordern oft spezifische Oxidations- oder Reduktionsmittel unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reagenzien und den verwendeten spezifischen Bedingungen ab. Beispielsweise können Substitutionsreaktionen neue Platinkomplexe mit verschiedenen Liganden ergeben .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Treatment of Ovarian Cancer :
- Enloplatin was specifically designed for use in patients with platinum-refractory ovarian cancer. In a phase II study involving 18 patients, a partial response was observed in one patient, with a median survival of 9.4 months . However, the overall efficacy was deemed minimal, indicating that while it may have some therapeutic potential, it is not a frontline treatment option.
-
Pharmacokinetics :
- The pharmacokinetic profile of this compound resembles that of carboplatin, which suggests that the cyclobutanedicarboxylato ligand significantly influences its behavior in plasma . The drug's elimination half-life ranges from approximately 52 to 56 hours in blood plasma, which allows for sustained exposure in patients receiving treatment .
-
Side Effects and Toxicity :
- This compound's side effects are primarily related to myelosuppression, which is dose-limiting. Nephrotoxicity is also noted but remains manageable . Unlike other platinum-based drugs, this compound does not exhibit significant neurotoxicity or ototoxicity, making it a potentially safer alternative for certain patient populations .
Comparative Analysis with Other Platinum-Based Drugs
Drug | Efficacy | Main Side Effects | Cross-Resistance |
---|---|---|---|
This compound | Minimal in ovarian cancer | Myelosuppression, nephrotoxicity | Carboplatin, zeniplatin |
Carboplatin | Effective in various cancers | Myelosuppression, nephrotoxicity | Limited cross-resistance |
Cisplatin | Broad efficacy | Nephrotoxicity, neurotoxicity | High resistance in some tumors |
Oxaliplatin | Effective for colorectal cancer | Peripheral neuropathy | Some resistance mechanisms |
Case Studies and Research Findings
- Phase II Study Insights :
-
Potential Modifications :
- Research into modifying platinum compounds has been ongoing to enhance their efficacy and reduce systemic toxicity. Strategies include the development of novel delivery systems and combination therapies that could potentially improve outcomes for patients resistant to traditional platinum therapies .
- Nanotechnology Applications :
Wirkmechanismus
Enloplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The molecular targets of this compound include DNA and various proteins involved in the DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
- Cisplatin
- Carboplatin
- Oxaliplatin
- Zeniplatin
- Picoplatin
- Miboplatin
- Sebriplatin
- Spiroplatin
- Iproplatin
- Ormaplatin
Comparison: Enloplatin is unique in its specific ligand structure, which includes a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid. This structure influences its pharmacokinetics and pharmacodynamics, making it distinct from other platinum-based compounds . Unlike some other platinum drugs, this compound has shown minimal nephrotoxicity, neurotoxicity, and ototoxicity, but it does cause dose-limiting myelosuppression .
Biologische Aktivität
Enloplatin is a novel platinum-based antineoplastic agent that has shown promise in the treatment of various cancers, particularly those resistant to traditional platinum therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and relevant case studies.
This compound is characterized as a coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid (CBDCA). The CBDCA ligand is similar to that of carboplatin, which influences its pharmacokinetic properties significantly .
The mechanism of action for platinum-based drugs, including this compound, involves several critical steps:
- Transmembrane Transport : this compound enters tumor cells via passive diffusion and transport proteins such as organic cation transporters (OCT1-3) and copper transporter 1 (CTR1).
- Hydration-Dissociation : Once inside the cell, it undergoes hydration to form reactive cationic species.
- Target Migration : These species migrate to the nucleus.
- DNA Binding : this compound forms intra- and interstrand crosslinks with DNA, primarily targeting the N7 position of guanine bases. This binding interferes with DNA replication and transcription, leading to apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has similar absorption characteristics to carboplatin. Studies have shown that this compound's distribution and elimination half-life are comparable to those of other platinum-based drugs, which is crucial for determining dosing regimens in clinical settings .
Case Study Overview
A notable clinical study evaluated the efficacy of this compound in patients with platinum-refractory ovarian cancer. In this phase II trial involving 18 evaluable patients, participants received intravenous infusions of this compound over 1.5 hours. The study aimed to determine the drug's effectiveness and safety profile .
Results Summary:
Study Parameter | Outcome |
---|---|
Number of Patients | 18 |
Complete Response | 1 patient (5.6%) |
Partial Response | 3 patients (16.7%) |
Stable Disease | 9 patients (50%) |
Progressive Disease | 5 patients (27.8%) |
Adverse Effects | Mild to moderate; manageable |
The results indicated a modest response rate, with approximately 22.3% of patients achieving either a complete or partial response . Adverse effects were primarily hematological, aligning with common side effects associated with platinum-based therapies.
Comparative Efficacy
In comparison to established agents like cisplatin and carboplatin, this compound exhibits a unique profile that may enhance its effectiveness against resistant cancer types. Research indicates that modifications in ligand structure can lead to improved selectivity for tumor cells and reduced toxicity profiles .
Eigenschaften
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYEDWZHRMBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does enloplatin exert its anti-tumor effects?
A: Like other platinum-based chemotherapy drugs, this compound's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that this compound forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.
Q2: What is the role of glutathione (GSH) in this compound resistance?
A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including this compound. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate this compound through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]
Q3: How is this compound metabolized and eliminated from the body?
A: this compound's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of this compound occurs primarily through renal excretion.
Q4: What is the current clinical status of this compound?
A: While this compound demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.